molecular formula C16H12N4OS B2842118 [(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide CAS No. 902909-75-5

[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide

Cat. No. B2842118
CAS RN: 902909-75-5
M. Wt: 308.36
InChI Key: KFEASRMFEXBKQG-UHFFFAOYSA-N
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Description

This compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It has been identified as a potential inhibitor of the human immunodeficiency virus (HIV) replication .


Synthesis Analysis

The synthesis of similar compounds has been achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .


Chemical Reactions Analysis

The compound is part of a class of compounds that have been identified as inhibitors of HIV replication . This suggests that it may interact with the viral replication machinery, although the exact chemical reactions involved are not specified in the available resources.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Novel Synthesis Approaches : Research has explored the synthesis of novel thiopyrimidine-glucuronide compounds, featuring the formation of a dihydropyrimidine skeleton, indicating a methodology that might relate to synthesizing derivatives of the target compound for enhanced biological activities (R. Wanare, 2022).
  • One-Pot Synthesis Methods : Another study presents a one-pot synthesis approach for 2-aminopyrimidinones, showcasing techniques that could be adapted for the efficient synthesis of related pyrimidin-2-yl compounds, highlighting their self-assembly and hydrogen bonding capabilities (M. Bararjanian et al., 2010).
  • 'Green' Chemistry Applications : The use of benzoyl cyanide in ionic liquids for nucleoside benzoylation offers a 'green' alternative to traditional synthesis methods, suggesting environmentally friendly pathways for modifying pyrimidin-2-yl compounds (A. Prasad et al., 2005).

Biological Activities and Applications

  • Antifolate Activities : Compounds structurally related to the target chemical have been synthesized as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, displaying potent activities that could imply similar research directions for the compound (A. Gangjee et al., 2008).
  • Nucleophilic Substitution in Heterocyclic Chemistry : Research on reactions with cyanide anions and other nucleophiles may provide insights into synthetic strategies and chemical properties relevant to derivatives of the target compound (M. Mąkosza & K. Wojciechowski, 2004).

properties

IUPAC Name

2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c17-8-10-22-16-19-14-13(7-4-9-18-14)15(21)20(16)11-12-5-2-1-3-6-12/h1-7,9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEASRMFEXBKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide

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